molecular formula C22H44ClNO4 B10830503 Pentadecanoyl-L-carnitine (chloride)

Pentadecanoyl-L-carnitine (chloride)

Cat. No.: B10830503
M. Wt: 422.0 g/mol
InChI Key: VAUHJRCIRYKXSR-VEIFNGETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadecanoyl-L-carnitine (chloride) is a chemical compound with the formal name ®-3-carboxy-N,N,N-trimethyl-2-[(1-oxopentadecyl)oxy]-1-propanaminium, monochloride. It is known for its role as a cannabinoid receptor agonist and has been studied for its potential effects on various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecanoyl-L-carnitine (chloride) typically involves the esterification of L-carnitine with pentadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of Pentadecanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques and equipment to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentadecanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

Pentadecanoyl-L-carnitine (chloride) has been extensively studied for its applications in various fields:

Chemistry

In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in research and development .

Biology

In biological research, Pentadecanoyl-L-carnitine (chloride) is studied for its effects on cellular processes. It has been shown to inhibit T cell proliferation and reduce chemokine levels, making it a potential candidate for immunological studies .

Medicine

In medicine, the compound’s role as a cannabinoid receptor agonist has led to investigations into its potential therapeutic applications. It has been studied for its effects on serotonin and histamine receptors, which may have implications for treating various conditions .

Industry

In the industrial sector, Pentadecanoyl-L-carnitine (chloride) is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

Pentadecanoyl-L-carnitine (chloride) exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acylcarnitines such as:

Uniqueness

Pentadecanoyl-L-carnitine (chloride) is unique due to its specific acyl chain length and its ability to act on multiple receptor types. Its combination of cannabinoid, serotonin, and histamine receptor activity sets it apart from other similar compounds .

Properties

Molecular Formula

C22H44ClNO4

Molecular Weight

422.0 g/mol

IUPAC Name

[(2R)-3-carboxy-2-pentadecanoyloxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C22H43NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-20(18-21(24)25)19-23(2,3)4;/h20H,5-19H2,1-4H3;1H/t20-;/m1./s1

InChI Key

VAUHJRCIRYKXSR-VEIFNGETSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.